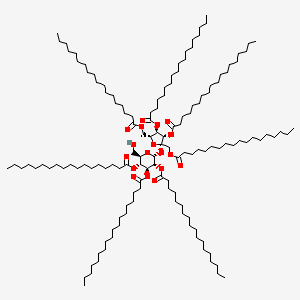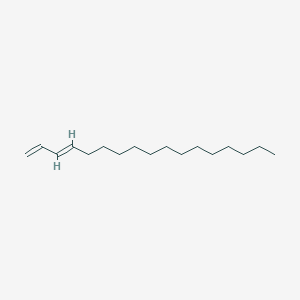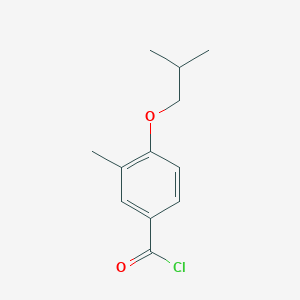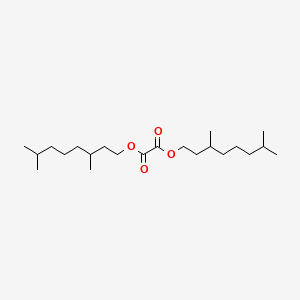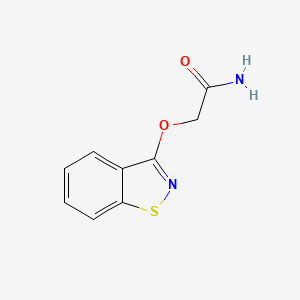
Isooctadecyltrimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a quaternary ammonium salt, which is widely used in various industrial and scientific applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isooctadecyltrimethylammonium chloride can be synthesized through the quaternization of isooctadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
Isooctadecylamine+Methyl chloride→Isooctadecyltrimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isooctadecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, when reacted with sodium hydroxide, the product would be isooctadecyltrimethylammonium hydroxide.
Wissenschaftliche Forschungsanwendungen
Isooctadecyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.
Medicine: It has applications in drug delivery systems where it helps in the formation of micelles and liposomes.
Industry: It is used in the formulation of detergents, fabric softeners, and antistatic agents.
Wirkmechanismus
The mechanism of action of isooctadecyltrimethylammonium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes due to its ability to integrate into lipid bilayers, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Used in similar applications as isooctadecyltrimethylammonium chloride but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to compounds with shorter chains. This makes it particularly effective in applications requiring strong surfactant properties.
Eigenschaften
CAS-Nummer |
84924-21-0 |
|---|---|
Molekularformel |
C21H46ClN |
Molekulargewicht |
348.0 g/mol |
IUPAC-Name |
trimethyl(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C21H46N.ClH/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(3,4)5;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GZVRVSOYCRQICQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


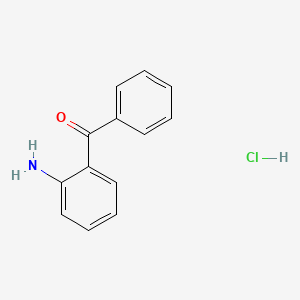
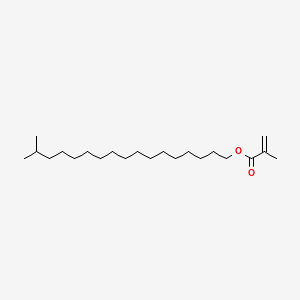
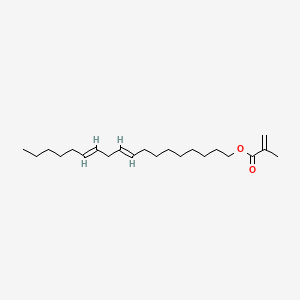
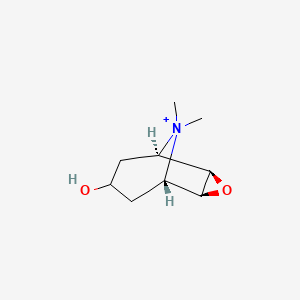
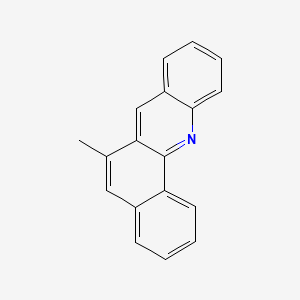
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
